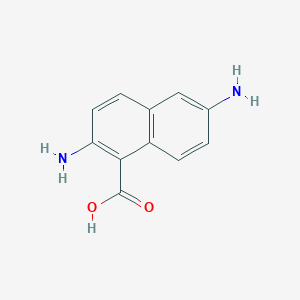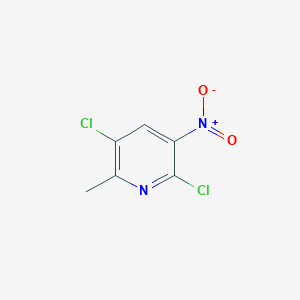
1-(p-Tolyl)cyclohexanecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(p-Tolyl)cyclohexanecarbaldehyde is an organic compound with the molecular formula C14H18O It features a cyclohexane ring substituted with a p-tolyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
1-(p-Tolyl)cyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of p-tolylcyclohexane with an appropriate acylating agent, such as cyclohexanecarbonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the reduction of 1-(p-tolyl)cyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride, followed by oxidation of the resulting alcohol to the aldehyde using reagents like pyridinium chlorochromate or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems can be employed to optimize reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
1-(p-Tolyl)cyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(p-Tolyl)cyclohexanecarboxylic acid.
Reduction: 1-(p-Tolyl)cyclohexanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
1-(p-Tolyl)cyclohexanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting aldehyde dehydrogenase enzymes.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 1-(p-Tolyl)cyclohexanecarbaldehyde depends on its specific application. In enzymatic reactions, the aldehyde group can form covalent bonds with active site residues, leading to enzyme inhibition or modification. The aromatic ring and cyclohexane moiety contribute to the compound’s binding affinity and specificity for molecular targets.
相似化合物的比较
Similar Compounds
- 1-(o-Tolyl)cyclohexanecarbaldehyde
- 1-(m-Tolyl)cyclohexanecarbaldehyde
- 1-(p-Tolyl)cyclohexanone
- 1-(p-Tolyl)cyclohexanol
Uniqueness
1-(p-Tolyl)cyclohexanecarbaldehyde is unique due to the presence of the p-tolyl group, which influences its reactivity and binding properties. The position of the methyl group on the aromatic ring (para position) affects the compound’s electronic and steric characteristics, distinguishing it from its ortho and meta isomers. Additionally, the aldehyde functional group provides versatility in chemical transformations and applications.
属性
分子式 |
C14H18O |
|---|---|
分子量 |
202.29 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C14H18O/c1-12-5-7-13(8-6-12)14(11-15)9-3-2-4-10-14/h5-8,11H,2-4,9-10H2,1H3 |
InChI 键 |
RPVPPRPPKHOSMA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(CCCCC2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)

![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)

![Isothiazolo[5,4-b]quinolin-3-amine](/img/structure/B11897860.png)
![1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11897862.png)





![6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)
![Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B11897915.png)

